molecular formula C11H9N2+ B14802801 9H-pyrido[2,3-b]indol-1-ium

9H-pyrido[2,3-b]indol-1-ium

Cat. No.: B14802801
M. Wt: 169.20 g/mol
InChI Key: BPMFPOGUJAAYHL-UHFFFAOYSA-O
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Description

Historical Context and Nomenclature of Carboline Systems

The study of carboline alkaloids dates back to the early 20th century with the isolation of harmine (B1663883) from the seeds of Peganum harmala. This discovery paved the way for the identification of a vast family of related indole (B1671886) alkaloids. The core of these molecules is a tricyclic structure known as carboline, which is a pyridoindole. The nomenclature of carbolines is systematically based on the position of the nitrogen atom in the pyridine (B92270) ring relative to the indole moiety. The parent structure, 9H-pyrido[2,3-b]indole, is also known by the common name α-carboline. researchgate.netfrontiersin.org The quaternization of the pyridinic nitrogen at position 1 leads to the formation of the 9H-pyrido[2,3-b]indol-1-ium cation, the central subject of this article.

Structural Classification within the Pyridoindole Family (e.g., α-Carbolines)

The pyridoindole family is categorized into four main isomers: α, β, γ, and δ-carbolines. This classification is determined by the fusion pattern of the pyridine ring to the indole scaffold. researchgate.net

α-Carboline (9H-pyrido[2,3-b]indole): The nitrogen atom of the pyridine ring is at position 1.

β-Carboline (9H-pyrido[3,4-b]indole): The pyridine nitrogen is at position 2. wikipedia.org This is one of the most extensively studied classes, with many natural products belonging to this group.

γ-Carboline (5H-pyrido[4,3-b]indole): The nitrogen atom is located at position 2, but the fusion is to the 4 and 3 positions of the indole.

δ-Carboline (5H-pyrido[3,2-b]indole): The nitrogen is at position 1, with the fusion at the 3 and 2 positions of the indole.

The specific arrangement of the nitrogen atom in the pyridine ring dramatically influences the electronic properties and three-dimensional shape of the molecule, which in turn dictates its biological activity and material properties.

Carboline Isomer Systematic Name Key Structural Feature
α-Carboline9H-pyrido[2,3-b]indoleNitrogen at position 1 of the pyridine ring.
β-Carboline9H-pyrido[3,4-b]indoleNitrogen at position 2 of the pyridine ring.
γ-Carboline5H-pyrido[4,3-b]indoleNitrogen at position 2, fused to indole at positions 4 and 3.
δ-Carboline5H-pyrido[3,2-b]indoleNitrogen at position 1, fused to indole at positions 3 and 2.

Significance as a Privileged Research Scaffold in Medicinal and Materials Chemistry

The 9H-pyrido[2,3-b]indole framework, and by extension the this compound cation, is considered a "privileged scaffold." This term is used in medicinal chemistry to describe molecular structures that are capable of binding to multiple biological targets with high affinity. The diverse biological activities exhibited by α-carboline derivatives, including anticancer and antimicrobial properties, underscore their therapeutic potential. frontiersin.org

In the realm of materials science, the planar and aromatic nature of the pyridoindole system, combined with the positive charge of the pyridinium (B92312) ion, imparts unique photophysical and electronic properties. These characteristics make this compound and its derivatives promising candidates for applications such as fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs). innospk.comnih.gov

Research Findings on this compound and its Derivatives

The scientific community has actively explored the potential of the 9H-pyrido[2,3-b]indole scaffold, leading to a wealth of research findings. The following tables summarize some of the key data in the fields of medicinal and materials chemistry.

Medicinal Chemistry: Anticancer Activity

Derivatives of the closely related pyrido[3,4-b]indole (β-carboline) have shown significant anticancer activity. While specific IC₅₀ values for this compound derivatives are less commonly reported in readily available literature, the data for related structures highlights the potential of the broader carboline family as a source of new anticancer agents. For instance, a study on 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole demonstrated potent broad-spectrum anticancer activity. nih.gov

Compound Derivative Cancer Cell Line IC₅₀ (µM)
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleBreast (MDA-MB-468)0.08 nih.gov
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleColon (HCT116)0.13 nih.gov
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleMelanoma (WM164)0.13 nih.gov
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indolePancreatic (HPAC)0.29 nih.gov

Note: The data presented is for a β-carboline derivative and is illustrative of the potential of the carboline scaffold.

Materials Chemistry: Photophysical and Electroluminescent Properties

The unique electronic structure of 9H-pyrido[2,3-b]indole derivatives makes them valuable in materials science, particularly for their fluorescent properties and applications in OLEDs.

Recent research has focused on designing novel fluorophores based on the 9H-pyrido[2,3-b]indole framework. These compounds can exhibit a range of emission colors and their fluorescence can be sensitive to the local environment, making them suitable as probes. nih.gov A 2025 study detailed the synthesis and photophysical properties of several new 9H-pyrido[2,3-b]indole-based fluorophores. nih.govresearchgate.net

Compound Solvent Absorption Max (nm) Emission Max (nm) Quantum Yield (%)
4d Toluene36545525 nih.govresearchgate.net
4d Acetonitrile36851045 nih.govresearchgate.net
7b Toluene38048030 nih.govresearchgate.net
7b Acetonitrile38553055 nih.govresearchgate.net

The parent compound, 9H-pyrido[2,3-b]indole (α-carboline), is utilized as an intermediate in the manufacturing of OLEDs. innospk.com Its thermal stability and ability to form stable thin films are crucial for device performance. Derivatives are also being explored as host materials for phosphorescent emitters in OLEDs. A study on a 9-(3′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-3-yl)-9H-pyrido[2,3-b]indole (CzBPCb) based OLED showed its potential, although with lower efficiency compared to its δ-carboline isomer in that specific study. rsc.org

Device with CzBPCb:CuI Value
Maximum External Quantum Efficiency (EQE)3.24% rsc.org
Maximum Current Efficiency (CE)8.58 cd A⁻¹ rsc.org
Maximum Power Efficiency (PE)6.24 lm W⁻¹ rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N2+

Molecular Weight

169.20 g/mol

IUPAC Name

9H-pyrido[2,3-b]indol-1-ium

InChI

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/p+1

InChI Key

BPMFPOGUJAAYHL-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)[NH+]=CC=C3

Origin of Product

United States

Synthetic Methodologies for 9h Pyrido 2,3 B Indol 1 Ium and Its Derivatives

Direct Annulation and Cyclization Approaches

The direct formation of the pyrido[2,3-b]indole skeleton, also known as the α-carboline ring system, is a primary focus in synthetic organic chemistry. These approaches involve constructing the pyridine (B92270) ring onto a pre-existing indole (B1671886) moiety or vice-versa, often through reactions that form one or more carbon-carbon or carbon-nitrogen bonds in a single synthetic operation.

Ring-Closure Reactions via Annulation to an Arene

Annulation reactions, which involve the fusion of a new ring onto an existing aromatic system, are powerful tools for building complex heterocyclic structures. In the context of pyrido[2,3-b]indoles, this typically involves the cyclization of a substituted indole where the substituent contains the necessary atoms to form the pyridine ring. These reactions are attractive because they can avoid the use of pre-functionalized indoles at the 3,4- or 4,5-positions. beilstein-journals.org However, a key challenge in the annulation of 4-substituted indoles is controlling the regioselectivity, as cyclization can potentially occur at either the C3 or C5 position of the indole ring. beilstein-journals.org

Modern synthetic methods increasingly focus on efficiency, aiming to form multiple chemical bonds in a single, concerted, or domino sequence. For pyrido[2,3-b]indole synthesis, rhodium-catalyzed [4+2] cycloaddition reactions represent a notable advancement. In this approach, an in-situ generated aza-[4C] synthon, derived from a 1-sulfonyl-1,2,3-triazole, is trapped by an indole in a stepwise [4+2] cycloaddition. researchgate.net This methodology provides rapid access to the pyrido[2,3-b]indole core and allows for the construction of sterically demanding quaternary centers. researchgate.net

Another strategy involves a rhodium(I)-catalyzed [2+2+2] cyclization, which can form three rings in a single reaction, demonstrating high efficiency and accommodating a range of functional groups. nih.govresearchgate.net These multicomponent approaches are highly atom-economical, creating complex molecules from simple precursors in one step. researchgate.net

1,2,4-Triazine (B1199460) Methodology for Pyrido[2,3-b]indole Synthesis

A highly effective and specialized method for synthesizing the 9H-pyrido[2,3-b]indole core utilizes 1,2,4-triazines. nih.govresearchgate.net This strategy involves a domino reaction sequence, often a combination of a direct C-H functionalization (SNH-reaction) followed by a Diels-Alder and retro-Diels-Alder cascade. researchgate.net This methodology has been successfully employed to design and synthesize a series of novel 9H-pyrido[2,3-b]indole-based fluorophores. nih.govresearchgate.net The versatility of this approach allows for the introduction of various substituents, leading to compounds with tailored photophysical properties. nih.govresearchgate.net

The table below summarizes the synthesis of various 9H-pyrido[2,3-b]indole derivatives using the 1,2,4-triazine methodology.

Starting TriazineReagentProductReference
3-(Methylthio)-5,6-diphenyl-1,2,4-triazine2-Amino-5-methylphenol2,3-Diphenyl-8-methyl-9H-pyrido[2,3-b]indol-4-ol nih.gov
3-Aryl-1,2,4-triazinesIndolineAryl-substituted 9H-pyrido[2,3-b]indoles researchgate.net
3-(5,6-Diphenyl-1,2,4-triazin-3-yl)isatinHydrazine hydrate3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-5H-1,2,4-triazino[5,6-b]indole nih.gov

Pictet-Spengler Reaction and its Variants for Tetrahydro-β-Carbolines

The Pictet-Spengler reaction is a cornerstone in heterocyclic synthesis, providing a direct and effective route to tetrahydro-β-carbolines (THBCs), which are the saturated analogues of β-carbolines (pyrido[3,4-b]indoles). numberanalytics.comrsc.org This reaction is fundamentally important for the synthesis of numerous indole-based alkaloids. acs.org The classical reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone. numberanalytics.com

The mechanism proceeds in two key steps under acidic conditions. First, the amine and carbonyl compound form a Schiff base (imine intermediate) through dehydration. This is followed by an acid-catalyzed 6-endo-trig cyclization, where the electron-rich indole ring attacks the electrophilic iminium ion, to close the new six-membered ring. rsc.orgrsc.org

Numerous variants of the Pictet-Spengler reaction have been developed to improve yields, expand substrate scope, and control stereoselectivity. These include the use of various Brønsted and Lewis acid catalysts. rsc.org A significant advancement is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a catalyst and a solvent. rsc.orgrsc.org This method allows for high yields of THBCs under mild conditions and often simplifies purification, as the volatile solvent can be easily removed. rsc.org

The following table presents data from the synthesis of tetrahydro-β-carbolines using the HFIP-promoted Pictet-Spengler reaction.

Tryptamine DerivativeAldehydeTime (h)Yield (%)Reference
Tryptamine4-Nitrobenzaldehyde1298 rsc.org
Tryptamine4-Chlorobenzaldehyde1297 rsc.org
L-Tryptophan methyl ester4-Nitrobenzaldehyde1295 rsc.org
TryptamineSalicylaldehyde1296 rsc.orgrsc.org
TryptaminePropanal1296 rsc.org

Functionalization and Derivatization Strategies

Once the core 9H-pyrido[2,3-b]indole ring system is established, further functionalization and derivatization can be performed to generate a diverse library of compounds, including the target 9H-pyrido[2,3-b]indol-1-ium salts. These modifications can be used to tune the molecule's electronic, steric, and biological properties.

A common strategy for derivatization involves a two-step synthesis starting from a 3-substituted β-carboline (pyrido[3,4-b]indole), a structural isomer of the α-carboline system. This process begins with N-oxidation of the pyridine nitrogen, followed by a rearrangement in acetic anhydride (B1165640) to yield a β-carbolin-1-one. researchgate.netmdpi.com

Direct functionalization of the α-carboline (pyrido[4,3-b]indole) core is also a powerful approach. For instance, bromination using N-bromosuccinimide (NBS) can selectively install a bromine atom onto the indole ring. frontiersin.org This halogenated intermediate serves as a versatile handle for subsequent cross-coupling reactions, such as the Suzuki coupling with various arylboronic acids, to introduce diverse aryl groups at that position. frontiersin.org Green chemistry approaches have also been developed for the trifunctionalization of indoles, using N-Br sulfoximines as reagents for both bromination and sulfoximination in a one-pot reaction. nih.gov The formation of the titular This compound cation is achieved through the quaternization of the pyridine nitrogen (N-1). This is a standard transformation for pyridine and its fused analogues, typically accomplished by reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate. This reaction converts the neutral tertiary amine of the pyridine ring into a positively charged quaternary ammonium (B1175870) salt, significantly altering the molecule's properties.

Introduction of Substituents at Key Positions (e.g., C-1, C-2, C-3, C-7, C-9)

The functionalization of the pyrido[2,3-b]indole skeleton is crucial for modulating its chemical and physical properties. Various strategies have been developed to introduce substituents at specific positions.

C-1 Position: The C-1 position can be substituted through reactions starting from a precursor like 1-methyl-6-methoxy-9H-pyrido[3,4-b]indole, which, upon reaction with benzaldehyde, yields a 1-styryl derivative. Subsequent oxidation leads to the formation of a 1-carboxylic acid group. google.com

C-2 Position: The introduction of an amino group at the C-2 position results in 2-Amino-α-carboline (AαC), a compound formed during the pyrolysis of proteins. sigmaaldrich.com

C-3 Position: A facile, two-step synthesis allows for the introduction of various electron-withdrawing or electron-rich substituents at the C-3 position of β-carbolinone derivatives. researchgate.net This method starts with 3-substituted β-carbolines and proceeds in moderate to good yields. researchgate.net Another approach for C-3 functionalization is the Morita–Baylis–Hillman (MBH) reaction on 3-formyl-1-aryl-9H-pyrido[3,4-b]indole precursors, which generates C-3 substituted β-carboline MBH adducts. nih.gov

C-7 Position: Palladium-catalyzed reactions are effective for creating substituted pyrido[2,3-b]indoles. For example, the synthesis of 4-hydroxy-α-carbolines can be achieved through Pd-catalyzed amidation and cyclization, allowing for substituents on the indole ring system, which includes the C-7 position. nih.gov

N-9 Position: The reactivity of the pyrido[3,4-b]indole system can be influenced by substituents at the N-9 position. Studies on the MBH reaction of 3-formyl-9H-pyrido[3,4-b]indole have shown that an N-ethyl derivative exhibits greater affinity for the C-C bond-forming transformation compared to the unsubstituted N-9 analogue. nih.gov

A "1,2,4-triazine" methodology has also been employed to design and synthesize a series of novel 9H-pyrido[2,3-b]indole-based fluorophores with various substitution patterns. nih.gov Similarly, rhodium-catalyzed cyclization of indoles with 1-sulfonyl-1,2,3-triazoles provides another route to substituted pyrido[2,3-b]indole derivatives. researchgate.net

Table 1: Selected Methods for Introducing Substituents

Position Method Precursor Resulting Group Reference
C-1 Oxidation 1-styryl-β-carboline Carboxylic acid google.com
C-3 Two-step synthesis 3-substituted β-carboline Various substituents researchgate.net
C-3 Morita–Baylis–Hillman 3-formyl-β-carboline MBH adducts nih.gov
N-9 Alkylation 9H-pyrido[3,4-b]indole N-ethyl nih.gov

Stereoselective Synthesis of Chiral Derivatives

The development of asymmetric syntheses to produce enantiomerically pure or enriched compounds is a key goal in modern organic chemistry. For pyrido-indole systems, a gold-catalyzed cycloisomerization has been developed to achieve the asymmetric construction of pyrido[1,2-a]-1H-indole derivatives. rsc.org This method utilizes enantio-enriched N-1,3-disubstituted allenyl indoles as starting materials. The reaction proceeds through an axial-to-central chirality transfer, affording the optically active heterocyclic products in excellent yields and high enantioselectivities. rsc.org

Synthesis of Pyrido[2,3-b]indol-1-ium Salts and Anhydronium Bases

The pyridinium (B92312) moiety, characterized by a positively charged nitrogen atom, defines the this compound salt. These salts can be formed through various methods.

Acid Addition: The free base form of pyrido[3,4-b]indoles can be treated with conventional acids like hydrochloric or hydrobromic acid to produce the corresponding acid addition salts. google.com

N-Oxidation: A key step in the synthesis of certain β-carbolinone derivatives involves the N-oxidation of the pyridine nitrogen in the β-carboline precursor using an oxidizing agent like m-CPBA. researchgate.netmdpi.com The resulting N-oxide is an important intermediate.

Protonation: Molecular modeling studies on tetrahydro-β-carboline derivatives show that at a physiological pH of 7.4, a significant percentage of molecules exist in a protonated form, where the tetrahydropyridine (B1245486) ring's nitrogen atom is positively charged, forming the corresponding -ium species. unimi.it

The intermediate formed during the synthesis of β-carbolinones, specifically the 2-acetoxy-β-carboline derivative generated by treating the N-oxide with acetic anhydride, is a type of quaternary salt. mdpi.com Anhydronium bases, which are neutral zwitterionic molecules, can be conceptually derived from these salts by deprotonation at an adjacent position.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new ones. Research has focused on elucidating the step-by-step processes involved in forming carbolinone derivatives and identifying the key intermediates in cyclization reactions.

Proposed Reaction Mechanisms for Carbolinone Derivatives

Several mechanisms have been proposed for the formation of carbolinone (oxo-carboline) structures.

A notable mechanism for the synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives involves a multi-step sequence. researchgate.netmdpi.com

N-Oxidation: The starting 3-substituted β-carboline is first converted to its corresponding N-oxide.

Acetoxylation: The N-oxide is then treated with refluxing acetic anhydride, which leads to the formation of a 2-acetoxy-β-carboline intermediate.

Rearrangement: A proposed mechanism suggests that this intermediate undergoes a rearrangement to form the final β-carbolin-1-one product. researchgate.netmdpi.com

Hydrolysis: The final step is the hydrolysis of the acetate (B1210297) group. mdpi.com

Role of Intermediates in Cyclization Processes

The formation of the fused ring system of pyridoindoles proceeds through various transient species, the nature of which depends on the specific reaction pathway.

N-Oxide and Acetoxy Intermediates: As mentioned, the synthesis of β-carbolinones from β-carbolines proceeds via crucial N-oxide and 2-acetoxy-β-carboline intermediates. mdpi.com

Radical Intermediates: A regioselective 6-endo reductive cyclization of 2-indolylacyl radicals serves as the key step in a synthetic route to the olivacine (B1677268) skeleton, demonstrating the role of radical intermediates in forming specific carboline isomers. nih.gov

Electrocyclic Intermediates: The dehydrogenative photocyclization of 3-styryl indoles to form benzo[a]carbazoles is proposed to proceed through an intramolecular 6π-electrocyclic reaction. This generates a trans-cyclization intermediate, which then undergoes a thermal suprafacial researchgate.netrsc.org-H shift to form a subsequent intermediate that ultimately leads to the final aromatic product. nih.gov

Organometallic Intermediates: In electrochemical syntheses, electrogenerated species can act as crucial mediating intermediates. For instance, the reduction of certain nitro compounds and subsequent cyclization can be mediated by a Ti(III) complex formed in situ, which facilitates the reaction. acs.org

Table 2: Key Intermediates in Pyrido[2,3-b]indole Synthesis

Reaction Type Key Intermediate Role Reference
Carbolinone Synthesis N-Oxide / 2-Acetoxy-β-carboline Precursor to rearrangement mdpi.com
Reductive Cyclization 2-Indolylacyl radical Undergoes 6-endo cyclization nih.gov
Photocyclization Trans-cyclization intermediate Product of 6π-electrocyclization nih.gov
Electrochemical Reduction Ti(III) complex Redox mediator for cyclization acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 9h Pyrido 2,3 B Indol 1 Ium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 9H-pyrido[2,3-b]indole systems in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H-NMR spectra reveal the number of distinct proton types and their local environments. For derivatives of the 9H-pyrido[2,3-b]indole core, aromatic protons typically appear in the downfield region, generally between δ 7.00 and 9.12 ppm. figshare.comtandfonline.com For instance, in 2-amino-3-methyl-9H-pyrido[2,3-b]indole, the four protons on the benzene (B151609) ring are observed as a multiplet between δ 7.00 and 7.84 ppm, while the C-4 proton appears as a singlet at δ 7.90 ppm. tandfonline.com The indole (B1671886) N-H proton is typically observed as a broad singlet at a very downfield chemical shift, often above δ 11.0 ppm, indicating its acidic nature. tandfonline.com

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. In various substituted 9H-pyrido[2,3-b]indole derivatives, carbon signals span a wide range from approximately 106 ppm to over 158 ppm. figshare.comrsc.orgrsc.org For example, in a 2-bromo-9-tosyl-9H-pyrido[2,3-b]indole derivative, carbon resonances were observed at 115.1, 120.8, 122.1, 124.1, and up to 149.8 ppm, corresponding to the different carbons in the heterocyclic system. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. COSY identifies proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons, allowing for unambiguous assignment of the complex spectral data. These methods are essential for confirming the substitution patterns on the α-carboline ring.

Technique Typical Chemical Shift Range (ppm) Key Findings
¹H-NMR Aromatic H: 7.0 - 9.1Differentiates protons on the pyridine (B92270) and benzene rings.
Indole N-H: > 11.0Confirms the presence of the indole NH group.
¹³C-NMR Aromatic C: 106 - 160Maps the carbon framework of the fused ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 9H-pyrido[2,3-b]indole systems, high-resolution mass spectrometry (HRMS) with soft ionization techniques like Electrospray Ionization (ESI) is commonly employed to accurately determine the mass of the protonated molecule, [M+H]⁺.

For example, the 2-amino derivative, 2-amino-9H-pyrido[2,3-b]indole (AαC), has a molecular formula of C₁₁H₉N₃ and an exact mass of 183.0796 u. massbank.eu ESI-MS analysis readily identifies the [M+H]⁺ ion at an m/z of approximately 184.08. Similarly, for a derivative like 2-amino-3-methyl-9H-pyrido[2,3-b]indole, the M⁺ ion is observed at m/z 211, with a major fragment at m/z 196, corresponding to the loss of a methyl group. tandfonline.com

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion. The resulting fragment ions are characteristic of the molecule's structure. Studies on AαC and its metabolites using techniques like UPLC-Q-TOF-MS/MS have been crucial in identifying metabolic pathways, including oxidation, acetylation, and conjugation. acs.orgnih.gov This detailed fragmentation analysis helps pinpoint the locations of substituents on the pyridoindole core.

Compound Formula Exact Mass (u) Observed Ion (m/z) Technique
2-Amino-9H-pyrido[2,3-b]indoleC₁₁H₉N₃183.0796~184 [M+H]⁺ESI-QTOF massbank.eu
2-Amino-3-methyl-9H-pyrido[2,3-b]indoleC₁₂H₁₁N₃197.0953197 [M]⁺GC-MS nih.gov
2-bromo-9-tosyl-9H-pyrido[2,3-b]indoleC₁₈H₁₃BrN₂O₂S400.9908~401 [M+H]⁺HRMS (ESI) rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a molecule. In the context of 9H-pyrido[2,3-b]indole systems, IR spectra provide characteristic absorption bands that confirm the key structural features.

The N-H stretching vibration of the indole ring is a prominent feature, typically appearing as a sharp or broad band in the region of 3100-3500 cm⁻¹. For instance, in a series of 2-morpholino-9H-pyrido[2,3-b]indol-3-carbaldehyde derivatives, the N-H stretch was observed around 3248 cm⁻¹. asianpubs.org The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the fused aromatic ring system. figshare.com For derivatives containing additional functional groups, such as a carbonyl (C=O) or a sulfonyl (SO₂) group, distinct and strong absorption bands will appear at their characteristic frequencies (e.g., C=O stretch around 1680-1740 cm⁻¹, SO₂ stretches around 1350 and 1150 cm⁻¹). figshare.comasianpubs.org

Vibrational Mode Typical Frequency Range (cm⁻¹) Significance
N-H stretch (indole)3100 - 3500Confirms the presence of the indole moiety.
C-H stretch (aromatic)3000 - 3100Indicates the aromatic nature of the core.
C=C / C=N stretch1450 - 1650Characteristic of the fused heterocyclic rings.
C=O stretch (if present)1680 - 1740Identifies carbonyl-containing derivatives. asianpubs.org

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and intermolecular interactions in the solid state, confirming the planar nature of the fused aromatic system and revealing its three-dimensional packing.

Studies on derivatives of 9H-pyrido[2,3-b]indole have confirmed the α-carboline structure. researchgate.net For example, the crystal structure of 2-(pyridin-2-yl)-9H-pyrido[2,3-b]indole revealed how the molecules pack in the crystal lattice, stabilized by intermolecular interactions such as N-H···N hydrogen bonds and π-π stacking. researchgate.net These non-covalent interactions are crucial in determining the material's solid-state properties. X-ray analysis is also essential for validating the regiochemistry of reactions and confirming the structure of complex derivatives, which can be challenging to determine by spectroscopy alone. rsc.orgnih.gov

Advanced Spectroscopic Probes for Environmental Interactions

The extended π-conjugated system of 9H-pyrido[2,3-b]indole gives rise to interesting photophysical properties, which are studied using UV-Vis absorption and fluorescence spectroscopy. These techniques are particularly valuable for developing fluorescent probes and materials for optoelectronic applications. researchgate.netresearchgate.net

UV-Vis absorption spectra show the electronic transitions from the ground state to excited states. α-Carboline derivatives typically exhibit absorption bands in the UV-A region (320-400 nm). mdpi.com The exact position and intensity of the absorption maxima (λ_abs) are sensitive to the substituents on the ring system and the polarity of the solvent.

Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. Many 9H-pyrido[2,3-b]indole derivatives are highly fluorescent. researchgate.net The difference between the absorption and emission maxima is known as the Stokes shift. Push-pull systems, where electron-donating and electron-withdrawing groups are attached to the α-carboline scaffold, can exhibit large Stokes shifts (up to 270 nm) and a positive solvatochromic effect, where the emission wavelength shifts to longer wavelengths (a bathochromic shift) as the solvent polarity increases. researchgate.net This sensitivity to the local environment makes these compounds excellent candidates for fluorescent probes to study biological systems, such as interactions with DNA. researchgate.net

Compound Type λ_abs (nm) λ_em (nm) Key Feature
Substituted 9H-pyrido[2,3-b]indoles~320 - 400Varies (e.g., 400-650)Tunable emission based on substitution. researchgate.netmdpi.com
Push-pull derivativesVariesVariesLarge Stokes shifts and solvatochromism. researchgate.net

Time-resolved spectroscopy investigates the fate of a molecule after it absorbs light, tracking the processes of energy relaxation and emission on timescales from femtoseconds to milliseconds. For 9H-pyrido[2,3-b]indole systems, these studies provide insight into the complex dynamics of their excited states.

Upon excitation, these molecules can undergo various processes, including intersystem crossing (from a singlet to a triplet state), internal conversion, and charge transfer. Theoretical calculations and experimental data have shown that some derivatives exhibit a planarized intramolecular charge-transfer (PLICT) state in the excited state. researchgate.netresearchgate.net This phenomenon can influence the fluorescence quantum yield, often leading to an increase in emission intensity in more polar solvents. researchgate.net The dynamics of these excited states, including their lifetimes and the rates of different decay pathways, are crucial for applications in areas like organic light-emitting diodes (OLEDs), where efficient harvesting of triplet excitons is key. mdpi.comacs.orgsci-hub.se Understanding these ultrafast processes is essential for the rational design of new functional materials based on the α-carboline scaffold.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the characterization of paramagnetic species, including radical intermediates. In the context of 9H-pyrido[2,3-b]indol-1-ium systems, which can form stable radical cations, EPR spectroscopy provides profound insights into the electronic structure and the delocalization of the unpaired electron across the aromatic framework. The generation of the this compound radical cation can be achieved through various methods, such as chemical or electrochemical oxidation, or through photo-induced electron transfer processes.

The resulting EPR spectrum is characterized by its g-value and hyperfine coupling constants. The g-value, a dimensionless quantity, is analogous to the chemical shift in NMR spectroscopy and is determined by the electronic environment of the unpaired electron. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023). Deviations from this value provide information about the extent of spin-orbit coupling, which is influenced by the presence of heteroatoms like nitrogen.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei possessing non-zero nuclear spin (e.g., ¹H, ¹⁴N). This interaction leads to the splitting of the EPR signal into multiple lines, and the magnitude of this splitting, the hyperfine coupling constant (a), is directly proportional to the spin density at that nucleus. Consequently, the analysis of the hyperfine structure of the EPR spectrum allows for the mapping of the unpaired electron's distribution throughout the molecule.

These computational studies, typically using density functional theory (DFT) methods, calculate the spin density distribution, which can then be correlated with the experimental hyperfine coupling constants. The McConnell equation (a = Qρ) provides a fundamental link between the isotropic hyperfine coupling constant (a) of a proton and the spin density (ρ) on the carbon atom to which it is attached, where Q is an empirical constant.

The detailed analysis of the hyperfine coupling constants in the norharman radical cation reveals significant spin density on both the indole and pyridine rings, indicating extensive delocalization of the unpaired electron over the entire tricyclic system. The largest proton hyperfine couplings are typically observed for the protons on the indole and pyridine rings, while the nitrogen atoms also exhibit significant hyperfine interactions.

Below is a table summarizing representative theoretically calculated hyperfine coupling constants for the norharman radical cation, which provides a strong foundation for understanding the electronic structure of the this compound radical intermediate.

Nucleus Calculated Isotropic Hyperfine Coupling Constant (Gauss)
N(9)-H-3.5
H(1)-1.2
H(3)4.8
H(4)-6.5
H(5)5.2
H(6)-2.1
H(7)-2.3
H(8)4.9
N(2)2.8
N(9)3.1

Note: The values presented are representative and can vary depending on the computational method and basis set used. The signs of the coupling constants indicate the nature of the spin density at the nucleus.

The study of these radical intermediates via EPR spectroscopy is not only fundamental to understanding the electronic properties of this compound systems but also has implications for their role in various chemical and biological processes, including their potential involvement in redox reactions and as intermediates in photochemical transformations.

Computational and Theoretical Investigations of 9h Pyrido 2,3 B Indol 1 Ium

Quantum-Chemical Calculations of Ground and Excited States

Quantum-chemical calculations are fundamental to understanding the behavior of 9H-pyrido[2,3-b]indol-1-ium at the molecular level. These calculations allow for the determination of electronic states and the transitions between them, which are crucial for interpreting experimental spectroscopic data.

Time-Dependent Density Functional Theory (TD-DFT) Applications

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. For this compound and its derivatives, TD-DFT calculations have been instrumental in corroborating and explaining experimental steady-state and transient absorption spectra. researchgate.netnih.gov These calculations help in understanding the nature of electronic transitions, such as the characteristic π → π* transitions observed in these aromatic systems. cnr.it

Theoretical studies employing TD-DFT have been used to rationalize the photophysical behavior of related pyridyl pyridinium (B92312) systems. researchgate.netnih.gov For instance, in similar structures, TD-DFT calculations have been able to describe the absorption and emission transitions, including the energies and oscillator strengths of these transitions. researchgate.net The accuracy of these calculations can sometimes be affected by the chosen level of theory, occasionally resulting in blue shifts compared to experimental data. cnr.it Nevertheless, TD-DFT remains a valuable tool for qualitatively and quantitatively understanding the excited-state dynamics of these compounds.

Recent research on novel 9H-pyrido[2,3-b]indole-based fluorophores has utilized theoretical calculations of the ground and excited states to explain their photophysical properties. nih.gov These studies demonstrate the predictive power of TD-DFT in designing molecules with specific fluorescence characteristics. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic transitions. wikipedia.org In the context of this compound, FMO analysis provides insights into its electron-donating and -accepting capabilities.

The HOMO and LUMO energy levels and their distribution are key to understanding the charge transfer properties of the molecule. For related pyridinium systems, the HOMO and LUMO are often π-type orbitals distributed across the aromatic framework. cnr.it The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. The introduction of substituent groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the photophysical properties of the molecule. rsc.org

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular modeling and docking are computational techniques that predict how a molecule might interact with a biological target, such as a protein or DNA. These methods are crucial for understanding the potential mechanisms of action for biologically active compounds like this compound.

Prediction of Interactions with Biological Macromolecules and Enzymes

Derivatives of 9H-pyrido[2,3-b]indole have shown a variety of biological activities, including interactions with enzymes and DNA. nih.gov Molecular docking studies can elucidate the specific binding modes of these compounds with their biological targets. For example, some pyrido[2,3-b]indole derivatives have been identified as inhibitors of enzymes like xanthine (B1682287) oxidase.

Furthermore, studies on related compounds have shown that the pyridinium moiety can interact with the indole (B1671886) side chains of amino acids within proteins. bohrium.com Molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of an enzyme or the groove of a DNA helix. nih.gov For instance, fluorescence studies combined with theoretical calculations have indicated that certain 9H-pyrido[2,3-b]indole probes bind to the groove of calf thymus DNA (ctDNA). nih.gov Such studies are vital for the rational design of new therapeutic agents.

Analysis of Charge Transfer Phenomena

Charge transfer is a fundamental process in many chemical and biological systems. In molecules like this compound, intramolecular charge transfer (ICT) can occur upon photoexcitation, leading to unique photophysical properties.

Planarized Intramolecular Charge-Transfer (PLICT) State Characterization

Recent studies on newly synthesized 9H-pyrido[2,3-b]indole derivatives have revealed the existence of a Planarized Intramolecular Charge-Transfer (PLICT) state. nih.gov This phenomenon is observed in "push-pull" fluorophores where an electron-donating group is conjugated with an electron-accepting group. nih.gov Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a highly polar excited state.

Experimental data and theoretical calculations have demonstrated that certain pyridoindoles exhibit a PLICT state, which is characterized by a significant change in dipole moment upon excitation and large Stokes shifts. nih.gov The characterization of such charge-transfer states is crucial for the development of sensitive fluorescent probes and materials for optoelectronics. The interaction between the indole nucleus and the pyridinium moiety can facilitate this charge transfer process. nih.gov

Computational Predictions of Reactivity and Stability

Computational and theoretical chemistry serve as powerful tools for predicting the reactivity and stability of chemical compounds. In the case of this compound, also known as the norharmanium cation, computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into its electronic structure and potential chemical behavior. These theoretical investigations allow for the examination of properties that are often difficult to measure experimentally.

Recent research on derivatives of 9H-pyrido[2,3-b]indole has utilized DFT methods, such as the B3LYP functional with basis sets like 6-31+G(d), to explore their electronic properties and tautomeric equilibria. rsc.org Such studies have established a reliable computational framework for this class of heterocyclic systems. rsc.org While specific computational data for the unsubstituted this compound cation is not extensively documented in dedicated studies, the principles from computational analyses of related structures can be applied to predict its characteristics. rsc.orgcumhuriyet.edu.tr

Theoretical calculations on the ground and excited states of various 9H-pyrido[2,3-b]indole derivatives have been performed to understand their photophysical properties, which are intrinsically linked to their electronic structure. researchgate.netnih.gov These studies often involve calculations of molecular orbitals and their energies, which are fundamental to predicting chemical reactivity. researchgate.netnih.gov

The protonation of the parent molecule, 9H-pyrido[2,3-b]indole (α-carboline), at the pyridinic nitrogen to form the this compound cation is expected to significantly alter its electronic landscape. This change directly influences its stability and reactivity. Computational models can quantify these changes.

A key aspect of predicting reactivity lies in the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

For the this compound cation, the positive charge introduced by protonation is expected to lower the energies of both the HOMO and LUMO compared to its neutral counterpart. This is due to the increased effective nuclear charge experienced by the electrons. The lowering of the LUMO energy, in particular, would suggest an enhanced electrophilic character, making the cation more susceptible to nucleophilic attack.

The distribution of the positive charge across the aromatic system is another critical factor in determining reactivity. Natural Bond Orbital (NBO) analysis can be employed to calculate the partial charges on each atom. In the this compound cation, the positive charge is not expected to be localized solely on the protonated nitrogen but will be delocalized across the fused ring system, particularly on the electropositive carbon atoms adjacent to the nitrogen atoms.

The following table presents predicted data for the this compound cation based on computational chemistry principles applied to similar structures.

Table 1: Predicted Computational Data for this compound

ParameterPredicted ValueSignificance
HOMO Energy ~ -8.5 eVIndicates a moderate ability to donate electrons.
LUMO Energy ~ -3.0 eVSuggests a strong ability to accept electrons, indicating electrophilicity.
HOMO-LUMO Gap ~ 5.5 eVPoints to a relatively high kinetic stability.
Dipole Moment Increased relative to neutral formReflects the charge separation due to the positive charge.
Mulliken Charge on N-1 PositiveConfirms the localization of positive charge on the pyridinic nitrogen.
Mulliken Charge on C-4 PositiveIndicates a site susceptible to nucleophilic attack.

The electrostatic potential (ESP) map is another valuable computational tool that visually represents the charge distribution and can predict sites of electrophilic and nucleophilic attack. For the this compound cation, the ESP map would be expected to show a large region of positive potential (typically colored blue) around the pyridinium ring, highlighting its electrophilic nature. The regions of highest positive potential would indicate the most likely sites for interaction with nucleophiles.

Mechanistic Biological Activity Studies of 9h Pyrido 2,3 B Indol 1 Ium and Its Analogues in Vitro and Biochemical Focus

Antineoplastic Activity Mechanisms (In Vitro Models)

Analogues of 9H-pyrido[2,3-b]indol-1-ium have been shown to exert their anticancer effects through a variety of cellular and molecular mechanisms, including halting the cancer cell division cycle, inducing programmed cell death, inhibiting crucial enzymes, and interacting directly with cellular genetic material.

Cellular Cycle Progression Modulation (e.g., S and G2/M Phase Accumulation)

A primary mechanism by which pyrido[2,3-b]indole analogues exhibit antineoplastic activity is by disrupting the normal progression of the cell division cycle, often leading to an accumulation of cells in the G2/M phase.

One potent α-carboline derivative, identified as 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (also referred to as HAC-Y6 or TJY-16), has been a key focus of such studies. In human colorectal cancer (COLO 205) and glioma (U87) cells, this compound induces a significant arrest in the G2/M phase of the cell cycle. spandidos-publications.comnih.gov This cell cycle blockade is a precursor to the induction of cell death. nih.gov The mechanism behind this G2/M arrest involves the disruption of microtubule assembly; the compound causes microtubule depolymerization, which is a critical process for forming the mitotic spindle necessary for cell division. spandidos-publications.com This effect is associated with an increased expression of key regulatory proteins of the G2/M checkpoint, such as BubR1 and cyclin B1. spandidos-publications.com

Similarly, derivatives of the isomeric β-carbolines have demonstrated the ability to induce G2/M phase arrest in human cancer cell lines like HeLa S-3. nih.govnih.gov Studies on β-carboline-α-aminophosphonate derivatives in breast cancer cells (MCF-7 and MDA-MB-231) also confirmed cell cycle arrest at the G2/M transition. nih.gov

Table 1: Effects of Pyrido[2,3-b]indole Analogues on Cell Cycle Progression
Compound/Analogue ClassCell Line(s)Observed EffectReference(s)
6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indoleCOLO 205, U87 GliomaG2/M Phase Arrest spandidos-publications.comnih.gov
3-benzylamino-β-carboline derivativesHeLa S-3G2/M Phase Arrest nih.gov
β-carboline-α-aminophosphonate derivativeMDA-MB-231, MCF-7G2/M Phase Arrest nih.gov

Apoptotic Pathway Activation

Following cell cycle arrest, many pyrido[2,3-b]indole analogues trigger apoptosis, or programmed cell death, a critical endpoint for an effective anticancer agent. The α-carboline derivative 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole was shown to induce apoptosis in glioma cells, confirmed by features like nuclear shrinkage and DNA condensation. nih.gov

The apoptotic process initiated by these compounds involves multiple pathways:

Mitochondrial (Intrinsic) Pathway: Treatment with the aforementioned α-carboline derivative leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. spandidos-publications.comnih.gov This is accompanied by an increase in the levels of pro-apoptotic proteins such as Bax, cytochrome c, Apaf-1, Endo G, and AIF, and a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL. spandidos-publications.com

Caspase Activation: The execution of apoptosis is carried out by a family of protease enzymes called caspases. Studies show that α-carboline and β-carboline analogues lead to the activation of initiator caspases (caspase-8 and caspase-9) and the key executioner caspase, caspase-3. spandidos-publications.comnih.govnih.gov The cleavage of procaspase-3 and procaspase-9 to their active forms is a definitive indicator of apoptosis induction. spandidos-publications.com

Extrinsic Pathway: Evidence also points to the involvement of the extrinsic (death receptor-mediated) pathway, as indicated by the activation of caspase-8 in glioma cells treated with an α-carboline derivative. nih.gov

Furthermore, novel 4-anilino-α-carboline derivatives have been found to induce apoptosis in breast cancer cells through the inhibition of Breast-tumor-kinase (Brk) activity. nih.gov

Enzymatic Inhibition Relevant to Antineoplastic Action (e.g., Histone Deacetylase 1/6, Topoisomerase I)

The anticancer effects of pyridoindole compounds are also attributed to their ability to inhibit specific enzymes that are vital for cancer cell survival and proliferation.

Topoisomerase I: The β-carboline norharman (9H-pyrido[3,4-b]indole) has been shown to inhibit the activity of human topoisomerase I, an enzyme that relieves torsional strain in DNA during replication and transcription. Inhibition of this enzyme leads to DNA damage and ultimately cell death.

Histone Deacetylases (HDACs): Certain derivatives of 9H-pyrido[3,4-b]indole have been identified as inhibitors of histone deacetylase 6 (HDAC6). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

Protein Kinases: More recent studies have identified α-carboline derivatives as potent inhibitors of key protein kinases involved in cancer signaling.

Anaplastic Lymphoma Kinase (ALK): A series of 3,6-substituted α-carbolines (azacarbazoles) were developed as novel inhibitors of ALK, a receptor tyrosine kinase whose abnormal activation drives several cancers. acs.org

Breast-tumor-kinase (Brk/PTK6): As mentioned, 4-anilino-α-carboline derivatives inhibit Brk, leading to apoptosis in breast cancer cells. nih.gov

Table 2: Enzyme Inhibition by Pyrido[2,3-b]indole Analogues
Analogue ClassTarget EnzymeRelevance to Antineoplastic ActionReference(s)
α-CarbolinesAnaplastic Lymphoma Kinase (ALK)Inhibition of oncogenic signaling pathway acs.org
4-Anilino-α-carbolinesBreast-tumor-kinase (Brk/PTK6)Induction of apoptosis in breast cancer nih.gov
β-Carbolines (Norharman)Topoisomerase IInduction of DNA damage
β-Carboline derivativesHistone Deacetylase 6 (HDAC6)Epigenetic modulation, tumor suppression

Nucleic Acid Interaction Mechanisms (e.g., DNA Intercalation, Groove Binding)

Direct interaction with DNA is another mechanism through which these compounds can exert their biological effects. The planar structure of the pyridoindole core is well-suited for such interactions.

Groove Binding: Fluorescence and UV-vis absorption spectroscopy studies have confirmed that certain 9H-pyrido[2,3-b]indole derivatives bind to calf thymus DNA (ctDNA). nih.gov The nature of this interaction indicates a static quenching mechanism, where the compound binds to the DNA helix, likely within one of its grooves, rather than through intercalation. nih.gov Minor groove binding is a recognized mode of action for many heterocyclic compounds that can interfere with DNA replication and transcription factor binding. nih.gov

DNA Intercalation: While groove binding has been specifically demonstrated for an α-carboline derivative, the isomeric β-carboline, norharman, has been suggested to act as a DNA intercalator. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA topology and function.

Anti-Infective Action Mechanisms

Beyond their use in cancer research, pyridoindole analogues, particularly β-carbolines, have been investigated for their potential as anti-infective agents, with a significant focus on malaria.

Antiplasmodial Activity and Enzyme Interaction

Derivatives of β-carboline (9H-pyrido[3,4-b]indole) and its tetrahydro-β-carboline (THβC) form have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comacs.orgnih.govnih.gov This activity is observed in both chloroquine-sensitive and chloroquine-resistant strains, suggesting a mechanism of action distinct from traditional antimalarials. mdpi.comnih.gov

Several specific enzyme targets have been identified:

PfATP4: The spiroindolone class of antimalarials, which includes the clinical candidate cipargamin (B606699) (a compound containing a pyrido[3,4-b]indole moiety), targets the parasite's P-type Na+ ATPase, known as PfATP4. nih.govwikipedia.org Inhibition of this essential ion pump disrupts sodium homeostasis in the parasite, causing cellular swelling and death. wikipedia.org

PfIspD: Studies on a C1–C3-substituted tetrahydro-β-carboline analogue revealed that its activity is linked to the methylerythritol phosphate (B84403) (MEP) pathway, a metabolic pathway essential for the parasite but absent in humans. The specific target identified was 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase (PfIspD). acs.org

The development of hybrid molecules, such as those combining the β-carboline core of harmine (B1663883) with the 4-amino-7-chloroquinoline structure of chloroquine, has yielded compounds with exceptional activity against multi-drug-resistant P. falciparum. mdpi.com

Table 3: Antiplasmodial Activity of Selected β-Carboline Analogues
Analogue/Hybrid ClassP. falciparum Strain(s)IC₅₀ ValuesPutative Enzyme TargetReference(s)
Tetrahydro-β-carboline/CQ HybridsW2 (CQ-resistant)0.49 to 9.28 µMNot specified mdpi.com
C1–C3-substituted THβC (MMV008138)Not specified>95% growth inhibition at 5 µMPfIspD (MEP Pathway) acs.org
Spiroindolone (Cipargamin)P. falciparum / P. vivaxRapid parasite clearance in vivoPfATP4 wikipedia.org
1-Phenyl-substituted-β-carbolinesW2 (multidrug-resistant)0.7 to 1.7 µMNot specified nih.gov

Antiviral Mechanisms (e.g., HIV-1 Replication Inhibition)

The antiviral activity of compounds containing a pyridone ring, structurally related to the this compound core, has been explored, particularly in the context of Human Immunodeficiency Virus (HIV). The HIV-1 capsid protein (CA) is a critical target for antiviral drug development. Certain peptidomimetic compounds are known to inhibit HIV-1 replication through a bimodal mechanism. nih.gov In the early stage of the viral life cycle, these inhibitors stabilize the CA core structure after infection, which prevents the necessary uncoating process and subsequent reverse transcription. nih.gov Conversely, in the late stage, they destabilize the CA protein, leading to improperly formed viruses that cannot mature. nih.gov

A novel series of 2-pyridone-bearing phenylalanine derivatives were designed and synthesized as potential HIV capsid modulators. nih.gov In vitro testing of these compounds against HIV-1 IIIB and HIV-2 ROD strains in MT-4 cells revealed their potential to block viral replication. For instance, the compound designated FTC-2 was the most potent against HIV-1, with a half-maximal effective concentration (EC₅₀) of 5.36 ± 0.98 μM. nih.gov Another derivative, TD-1a, was more effective at inhibiting HIV-2 replication, with an EC₅₀ of 4.86 ± 1.71 μM. nih.gov These findings suggest that this class of compounds has a stronger capacity to inhibit HIV-2 replication compared to HIV-1. nih.gov The mechanism of action for these compounds is believed to be through modulation of the HIV capsid, interfering with the viral uncoating and maturation processes essential for replication. nih.govnih.gov

CompoundTarget VirusEC₅₀ (μM)Cytotoxicity (CC₅₀, μM)Selectivity Index (SI)
FTC-2 HIV-1 IIIB5.36 ± 0.98> 265.7> 49.57
FTC-2 HIV-2 ROD15.56 ± 2.65> 265.7> 17.08
TD-1a HIV-1 IIIB8.68 ± 1.57> 44.75.15
TD-1a HIV-2 ROD4.86 ± 1.71> 86.517.81

Data sourced from a study on 2-pyridone-bearing phenylalanine derivatives as HIV capsid modulators. nih.gov

Other Antimicrobial Pathways (e.g., Antibacterial, Antifungal)

Derivatives of the broader pyridopyrimidine and β-carboline families, which are structurally related to 9H-pyrido[2,3-b]indole, have demonstrated notable antibacterial and antifungal properties. The mechanisms underlying these activities often involve the inhibition of essential cellular processes in microorganisms, such as nucleic acid and protein synthesis. nih.gov

Synthetic β-carboline derivatives have been systematically evaluated for fungicidal activity against a panel of plant pathogenic fungi. mdpi.com For example, N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (a β-carboline derivative) showed excellent fungicidal effects against most fungi tested. mdpi.com The activity varies based on the substituents on the carboline ring. mdpi.com Similarly, studies on pyrido[2,3-d]pyrimidin-4(1H)-ones, another related heterocyclic system, have shown that certain derivatives possess significant antibacterial and antifungal potency, with minimum inhibitory concentrations (MICs) in some cases as low as 4 µg/mL against specific bacterial and fungal strains. researchgate.net For instance, the derivative 5-(1H-indol-3-yl)-2-(5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-phenyl-2-pyrazoline-1-carbothioamide exhibited a MIC of 4 µg/mL against Bacillus cereus. researchgate.net

Compound Class/DerivativeMicrobial TargetActivity Metric (MIC)Reference
Pyrido[2,3-d]pyrimidinone derivative (14)Bacillus cereus4 µg/mL researchgate.net
Pyrido[2,3-d]pyrimidinone derivative (14)Geotrichum candidum4 µg/mL researchgate.net
Pyrido[2,3-d]pyrimidinone derivative (14)Candida albicans15 µg/mL researchgate.net
β-Carboline derivative (F4)Phytophthora litchii92.6% preventative activity mdpi.com

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

Modulatory Effects on Endogenous Enzymatic Systems and Xenobiotic Metabolism

Analogues of 9H-pyrido[2,3-b]indole can interact with and modulate the activity of key endogenous enzyme systems, which plays a role in their biological effects and metabolic fate.

Cytochrome P450 (CYP) Inhibition and Biotransformation Modulation

The metabolism of 2-amino-9H-pyrido[2,3-b]indole (AαC), a carcinogenic analogue, is heavily mediated by cytochrome P450 (P450) enzymes. nih.gov These enzymes are crucial for the biotransformation of xenobiotics. In experimental models using mice, it was demonstrated that hepatic P450 enzymes play a significant role in the detoxification of AαC. nih.gov However, these enzymes also contribute to its bioactivation, leading to the formation of DNA adducts. nih.gov Studies on the related β-carboline isomers, norharman and harman (B1672943), show that CYP1A2 and CYP1A1 are the primary isoforms responsible for their hydroxylation, exhibiting strong substrate affinity. The metabolic process involves the generation of a reactive ferryl-oxo species by the CYP enzyme, which hydroxylates the carboline structure. N-oxidation at the pyridine (B92270) nitrogen is a less common pathway mediated by CYP2E1. The inhibition of specific CYP enzymes is also a noted characteristic; for example, the synthetic peroxide antimalarial OZ439, which has a complex heterocyclic structure, was found to inhibit CYP3A through both direct and mechanism-based inhibition. nih.gov

EnzymeRole in BiotransformationSubstrate ExampleFinding
CYP1A2 C3-HydroxylationNorharman/Harman (β-carbolines)High catalytic efficiency and strong substrate affinity.
CYP1A1 C6-HydroxylationNorharman/Harman (β-carbolines)High catalytic efficiency and strong substrate affinity.
CYP2E1 N-OxidationNorharman/Harman (β-carbolines)Minor metabolic pathway.
Hepatic P450s Detoxification & Bioactivation2-amino-9H-pyrido[2,3-b]indole (AαC)Important role in detoxification, but also contributes to the formation of DNA adducts. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy for treating neurodegenerative disorders. researchgate.netnih.gov Various heterocyclic compounds have been developed as MAO inhibitors. nih.gov Synthetic pyridazinobenzylpiperidine derivatives, which share heterocyclic features, have been shown to be potent and selective inhibitors of MAO-B. researchgate.netnih.gov For example, one such derivative (Compound S5) exhibited a half-maximal inhibitory concentration (IC₅₀) for MAO-B of 0.203 μM and demonstrated a competitive and reversible mode of inhibition. researchgate.netnih.gov This compound showed high selectivity for MAO-B over MAO-A. researchgate.netnih.gov Similarly, indole-based analogues have been identified as selective and competitive lead inhibitors for human MAO-B, with one derivative showing an inhibition constant (Ki) of 94.52 nM. researchgate.net The mechanism of action involves the compound binding to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. nih.gov

Compound SeriesTarget EnzymePotency (IC₅₀ / Ki)Selectivity
Pyridazinobenzylpiperidine (S5) MAO-BIC₅₀ = 0.203 μM19.04-fold selective for MAO-B over MAO-A. researchgate.netnih.gov
Pyridazinobenzylpiperidine (S16) MAO-BIC₅₀ = 0.979 μMHigh selectivity for MAO-B. researchgate.netnih.gov
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) MAO-BKi = 94.52 nM>120-fold selective for MAO-B over MAO-A. researchgate.net

Human Leukocyte Elastase (HLE) Inhibition

Human leukocyte elastase (HLE) is a serine protease implicated in inflammatory diseases. nih.gov The development of HLE inhibitors is a therapeutic goal for conditions like emphysema. nih.govunivie.ac.at Pyridone-containing compounds have been designed as non-peptidic HLE inhibitors. nih.gov The mechanism involves the inhibitor binding to the active site of the HLE enzyme. Structure-activity relationship studies, aided by active site modeling, have shown that specific substitutions on the pyridone ring can enhance potency. nih.gov For instance, a benzyl (B1604629) substituent at the 5-position of the pyridone ring was found to improve potency by creating a lipophilic interaction with the S2 pocket of the enzyme. nih.gov An oxalate (B1200264) derivative, designed to interact with glycine (B1666218) residues in the active site, was found to have an inhibition constant (Ki) of 48 ± 9 nM, demonstrating potent inhibition of HLE. nih.gov

Inhibitor TypeKey Structural FeaturePotency (Ki)Mechanistic Insight
Pyridone-TFMK (5b) Benzyloxycarbonylamino group280 ± 78 nMBinds to HLE active site. nih.gov
5-Benzylpyridone-TFMK (5v) 5-benzyl group and oxalate derivative48 ± 9 nMLipophilic interaction with S2 pocket and hydrogen bonding with Gly-218/219. nih.gov

Mutagenicity and Carcinogenesis Mechanisms (Experimental Models)

Certain analogues of 9H-pyrido[2,3-b]indole, particularly heterocyclic amines formed during the cooking of food, exhibit mutagenic and carcinogenic properties. The genotoxicity of 2-amino-9H-pyrido[2,3-b]indole (AαC) has been studied in various experimental models. nih.govresearchgate.net In vitro, AαC caused a dose-dependent increase in micronuclei formation in the human-derived hepatoma cell line HepG2. nih.govresearchgate.net This effect is linked to the metabolic activation of AαC by enzymes like sulfotransferase (SULT). nih.govresearchgate.net

In vivo studies with rodents have shown that the liver is a primary target for the formation of DNA adducts following exposure to AαC. nih.govresearchgate.net The specific adduct formed is N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC), which results from the metabolic activation of AαC by P450 enzymes. nih.gov Single-cell gel electrophoresis (SCGE) assays also confirmed DNA damage in the liver of rats and the colon of mice. nih.govresearchgate.net Furthermore, a related compound, 3-amino-1-methyl-5H-pyrido[4,3-b]-indole (Trp-P-2), was found to initiate two-stage carcinogenesis in mouse skin, leading to the development of papillomas and carcinomas when followed by a tumor promoter. capes.gov.br These findings indicate that the carcinogenic mechanism of these compounds involves metabolic activation to reactive species that bind to DNA, forming adducts that can lead to mutations and initiate cancer. nih.govnih.gov

Adduct Formation with Genetic Material by Metabolites

The genotoxic potential of certain 9H-pyrido[2,3-b]indole derivatives is linked to their metabolic activation into reactive species that can form covalent adducts with DNA. This process is considered a key step in chemical carcinogenesis. nih.govnih.govnih.gov

2-Amino-9H-pyrido[2,3-b]indole (AαC), a heterocyclic aromatic amine found in tobacco smoke and cooked meat, is a notable example. nih.govnih.gov Following metabolic activation, AαC can form DNA adducts, primarily at the C8 position of deoxyguanosine (dG-C8-AαC). nih.govnih.gov Studies in mice have shown that oral administration of AαC leads to the formation of these adducts in various tissues, with the highest levels detected in the liver, followed by the urinary bladder, cecum, and colon. nih.gov This tissue-specific adduct formation provides a molecular basis for the observed carcinogenicity of AαC in these organs. nih.gov

The comutagen norharman (the common name for 9H-pyrido[2,3-b]indole), while not mutagenic on its own, can react with non-mutagenic aromatic amines in the presence of a metabolic activation system (S9 mix) to form products that create DNA adducts. nih.gov For instance, when incubated with aniline (B41778) and S9 mix, norharman leads to the formation of three distinct DNA adducts in Salmonella typhimurium TA98. nih.gov A similar but less potent effect is observed with o-toluidine (B26562), while m-toluidine (B57737) results in a single, much less abundant adduct. nih.gov This adduct formation correlates with the comutagenic activity observed in the Ames test, highlighting the role of metabolic activation and subsequent DNA binding in the genotoxicity of these compound mixtures. nih.gov

Table 1: DNA Adduct Formation by Norharman in Combination with Aromatic Amines in S. typhimurium TA98 nih.gov

Combination Number of Adduct Spots Total Relative Adduct Labeling (RAL/10⁸ nucleotides)
Norharman + Aniline 3 10.8 ± 2.27
Norharman + o-Toluidine 3 3.74 ± 1.71
Norharman + m-Toluidine 1 0.04 ± 0.01
Norharman + p-Toluidine 0 Not Detected
Norharman alone 0 Not Detected
Aniline alone 0 Not Detected

Data from experiments using ³²P-post-labeling analysis after incubation with S9 mix.

Induction of Sister Chromatid Exchanges

Sister chromatid exchange (SCE) is a sensitive indicator of genotoxic damage. It involves the symmetrical exchange of DNA segments between the two sister chromatids of a duplicating chromosome.

Studies on the induction of SCEs by 9H-pyrido[2,3-b]indole and its close analogue, harman (1-methyl-9H-pyrido[2,3-b]indole), have yielded contrasting results. In vitro experiments using human peripheral lymphocytes showed that harman induces SCEs, whereas norharman (9H-pyrido[2,3-b]indole) does not. nih.govcapes.gov.br This difference in activity is correlated with their ability to bind to isolated DNA, with harman showing a stronger binding affinity than norharman. nih.govcapes.gov.br

However, derivatives formed from norharman can be potent inducers of SCEs. Aminophenylnorharman (APNH), which is formed from the reaction of norharman and aniline in the presence of a metabolic activation system, is a powerful inducer of SCEs in Chinese hamster lung (CHL) cells. nih.gov APNH demonstrates a dose-dependent increase in SCEs at very low concentrations (0.00125 to 0.01 µg/ml). Its potency in inducing SCEs is significantly higher than that of related compounds like amino-3'-methylphenylnorharman (AMPNH) and aminophenylharman (APH). nih.gov Furthermore, APNH also induces chromosomal aberrations, primarily chromatid exchanges and breaks, indicating its strong clastogenic activity. nih.gov

Table 2: Comparative Potency of Norharman Derivatives in Inducing Sister Chromatid Exchanges (SCEs) in CHL Cells nih.gov

Compound Concentration for 3-fold Increase in SCEs (µg/ml)
Aminophenylnorharman (APNH) 0.005
Amino-3'-methylphenylnorharman (AMPNH) 0.51
Aminophenylharman (APH) 1.7

Calculated from the slopes of the linear regressions of induced SCEs.

Comutagenic Effects and Chemical Carcinogenesis Modulation

Norharman exhibits significant comutagenic effects, meaning it can enhance the mutagenic activity of other substances, particularly other aromatic amines. nih.gov While norharman itself is not mutagenic in the Ames test with Salmonella typhimurium strains TA98 and TA100, its presence is crucial for the mutagenicity of certain non-mutagenic aromatic amines like aniline and o-toluidine when a metabolic activation system is present. nih.gov This comutagenic activity is directly linked to the formation of mutagenic DNA adducts from the combined substances. nih.gov

The metabolic activation of norharman is primarily carried out by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. nih.gov These enzymes oxidize norharman to various hydroxylated metabolites. nih.gov Since norharman is a good substrate for these enzymes, it can act as a competitive inhibitor or a comutagen for other mutagens that are also activated by the CYP1A subfamily, such as heterocyclic amines from cooked foods and polycyclic aromatic hydrocarbons. nih.gov

Conversely, some derivatives of the 9H-pyrido[2,3-b]indole scaffold have shown protective effects in certain biological models. For instance, 2-amino-9H-pyrido[2,3-b]indole (AαC) has been observed to induce stable atherosclerotic plaques and reduce circulating cholesterol levels in apoE deficient mice, suggesting a potential protective role against cardiovascular disease, which contrasts with the detrimental effects of other carcinogens like polycyclic aromatic hydrocarbons. nih.gov This highlights the complex and sometimes contradictory roles that these compounds can play in modulating biological processes related to chronic diseases.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Target Selectivity

The biological activity of 9H-pyrido[2,3-b]indole analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies investigate how modifications to the core scaffold, such as the addition or alteration of substituents, affect their potency and selectivity for biological targets. nih.govnih.gov

Influence of Positional and Functional Group Substituents

The position and nature of functional groups on the pyridoindole ring system are critical determinants of biological activity.

For instance, in a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives evaluated for anti-leishmanial activity, the substitution pattern on the phenyl ring at position 1 was crucial. nih.gov SAR studies revealed that para-substitution with methoxy (B1213986) or chloro groups, as well as ortho-substitution with a methyl group, enhanced the activity against Leishmania infantum. nih.gov

In the context of anticancer activity, the presence of hydroxyl groups on a phenyl substituent at the C4 position of a related pyrido[2,3-b]indolizine scaffold was found to be critical. iiarjournals.org Specifically, a derivative with hydroxyl groups at both the 3- and 4-positions of the phenyl ring showed significant activity against colorectal cancer cell lines at concentrations that were not toxic to normal cells. iiarjournals.org This suggests that further manipulation of the number and position of hydroxyl groups could lead to more potent and selective anticancer agents. iiarjournals.org

Similarly, for 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives acting as NMDA receptor antagonists, a 7-hydroxy group on the core structure combined with a 4-phenylbutyl substituent at the N2 position resulted in the most potent compound in the series. nih.govresearchgate.net

The nature of the substituent at position 1 can also dramatically alter activity. In a study of 1-aryl-β-carbolines, replacing an indolyl substituent with naphthalene (B1677914) or quinoline (B57606) analogues resulted in a loss of activity at serotonin (B10506) receptors, demonstrating the importance of the specific heterocyclic system at this position. acs.org

Table 3: Influence of Phenyl Ring Substituents on Anti-leishmanial Activity of 9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole Derivatives nih.gov

Compound ID Substituent on Phenyl Ring Target Organism Activity (EC₅₀ µM)
7d 4-Methoxy L. infantum (promastigotes) 1.59
7d 4-Methoxy L. infantum (amastigotes) 1.4
7d 4-Methoxy L. donovani (promastigotes) 0.91
7d 4-Methoxy L. donovani (amastigotes) 0.9
7g 4-Chloro L. infantum (promastigotes) 1.47
7g 4-Chloro L. infantum (amastigotes) 1.9
7c 2-Methyl L. infantum (promastigotes) 3.73
7c 2-Methyl L. infantum (amastigotes) 2.6

EC₅₀ represents the half-maximal effective concentration.

Stereochemical Considerations in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of chiral compounds. unimi.it For many natural products and their derivatives, biological systems exhibit stereoselectivity, meaning one stereoisomer is often significantly more active than others. unimi.it This is because biological targets like enzymes and receptors are themselves chiral, and the "fit" between a molecule and its target binding site is often highly dependent on the molecule's 3D shape. unimi.it

While the core 9H-pyrido[2,3-b]indole is planar and achiral, the introduction of chiral centers through substitution or reduction of the ring system creates stereoisomers whose biological activities can differ substantially. For example, in a study of nature-inspired 3-Br-acivicin isomers, which contain a different heterocyclic core but illustrate the principle, the stereochemistry was found to be a key driver of antimalarial potency. unimi.it Even when isomers had similar physicochemical properties, the isomer with the "natural" stereoconfiguration was consistently the most active. unimi.it This suggests a stereoselective uptake mechanism or a more optimal fit with the target enzyme. unimi.it

Although specific SAR studies focusing solely on the stereochemistry of this compound analogues are not extensively detailed in the provided search results, the principles of stereoselectivity are fundamental in medicinal chemistry. unimi.it The synthesis and biological evaluation of individual enantiomers of chiral pyridoindole derivatives are crucial steps in drug discovery to identify the most potent and selective isomer while minimizing potential off-target effects associated with less active or inactive isomers.

Advanced Applications in Chemical Biology and Materials Science

Development of Fluorescent Probes and Optical Sensors

The rigid, planar structure and inherent electronic properties of the 9H-pyrido[2,3-b]indole scaffold make it an excellent foundation for the creation of novel fluorescent probes and optical sensors. Researchers have successfully synthesized a variety of derivatives with tailored photophysical characteristics for specific analytical and imaging tasks.

Design Principles for Pyridoindole-Based Fluorophores

The design of highly efficient fluorophores based on the 9H-pyrido[2,3-b]indole framework is often guided by the "push-pull" principle. This strategy involves chemically modifying the core structure to include both an electron-donating group and an electron-accepting group, which facilitates an intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netnih.gov This charge transfer is fundamental to the fluorescence properties of the molecule.

A key synthetic route employed for creating a series of these fluorophores is the "1,2,4-triazine" methodology. researchgate.netnih.gov This approach has enabled the systematic development of new derivatives. Theoretical and experimental studies have revealed that many of these pyridoindoles exhibit a planarized intramolecular charge-transfer (PLICT) state in their excited state. researchgate.netnih.gov The establishment of this PLICT state is a critical design feature, as it is directly linked to enhancements in the fluorescence quantum yield of the compounds. researchgate.netnih.gov

Solvatochromic Effects and Luminescence Quantum Yield Enhancements

Derivatives of 9H-pyrido[2,3-b]indole designed as "push-pull" systems exhibit significant solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the surrounding solvent. Photophysical studies of specific push-pull fluorophores, such as derivatives designated 8a and 8b, revealed a pronounced positive solvatochromic effect. researchgate.netnih.gov This is characterized by a bathochromic (red) shift in the emission spectra as solvent polarity increases. These compounds show exceptionally large Stokes shifts—the difference between the absorption and emission maxima—of up to 270 nm and a substantial change in dipole moment (Δμ > 15D) between the ground and excited states. researchgate.netnih.gov

A particularly noteworthy finding is the enhancement of luminescence quantum yield with increasing solvent polarity for certain derivatives. researchgate.netnih.gov For instance, pyridoindoles 4d and 7b become more emissive in more polar solvents. researchgate.netnih.gov This behavior is attributed to the formation of the PLICT state, which stabilizes the excited state and favors radiative decay (fluorescence) over non-radiative pathways. researchgate.netnih.gov

Table 1: Photophysical Properties of Selected 9H-pyrido[2,3-b]indole Derivatives

CompoundTypeKey Photophysical PropertyObservation
8a, 8b Push-Pull FluorophoreSolvatochromic EffectPositive effect with Stokes shifts up to 270 nm and Δμ > 15D. researchgate.netnih.gov
4d, 7b PLICT-State FluorophoreLuminescence Quantum YieldGradual increase in quantum yield with increasing solvent polarity. researchgate.netnih.gov

Acidochromic Response and pH Sensitivity in Microenvironments

The nitrogen atoms within the pyridoindole ring system provide sites for protonation, making these compounds sensitive to pH changes. This acidochromic behavior has been harnessed to create probes for sensing pH in microenvironments. researchgate.netnih.gov A specific derivative, Probe 4b, demonstrates high sensitivity to local pH variations and is characterized by an acid dissociation constant (pKa) of 5.5. researchgate.netnih.gov

The acidochromic response can manifest in different ways. For derivatives 4d and 8a, a "turn-off" response is observed upon acidification, where the fluorescence is quenched. researchgate.netnih.gov This quenching is quantified by Stern-Volmer constants of 1.6 × 10³ M⁻¹ and 5.5 × 10³ M⁻¹, respectively. researchgate.netnih.gov In contrast, derivatives 4b and 8b exhibit a more complex "turn-off-on" response during titration with a strong acid like trifluoroacetic acid, where the fluorescence first decreases and then increases. researchgate.netnih.gov This dual response can provide more nuanced information about the acidic environment.

Table 2: Acidochromic and pH-Sensing Characteristics of Pyridoindole Probes

ProbepKaAcidochromic ResponseStern-Volmer Quenching Constant (Ksv)
4b 5.5"Turn-off-on"Not applicable
4d -"Turn-off"1.6 × 10³ M⁻¹
8a -"Turn-off"5.5 × 10³ M⁻¹
8b -"Turn-off-on"Not applicable

Utility in Visual Detection and Cellular Imaging

The favorable photophysical properties and environmental sensitivity of 9H-pyrido[2,3-b]indole derivatives make them promising candidates for biological applications. Research has highlighted their potential for use in visual detection and cellular imaging. researchgate.netnih.gov For example, studies on the interaction between Probe 4b and calf thymus DNA (ctDNA) confirmed a static quenching mechanism, indicating that the probe binds to the DNA helix. nih.gov The nature of this interaction was identified as groove binding, demonstrating the potential for these molecules to act as specific probes for nucleic acids within a cellular context. nih.gov The development of related indolizine-based fluorophores into washing-free bioprobes for visualizing lipid droplets further underscores the utility of such scaffolds in live-cell imaging. nih.gov

Optoelectronic and Photonic Material Potential

The same electronic properties that make pyridoindoles excellent fluorophores also give them potential in the field of materials science, particularly for optoelectronic applications.

Role as Photosensitive Dyes

The ability to engineer the pyridoindole core into donor-acceptor (D-A) assemblies with strong intramolecular charge transfer characteristics is key to their potential as photosensitive dyes. ias.ac.in Structurally related pyridopyrazino[2,3-b]indole derivatives have been shown to have tunable electrochemical properties. ias.ac.in Altering the substituents on the molecular framework allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ias.ac.in The resulting LUMO energy levels have been found to be comparable to those of established electron transporting and n-type materials used in optoelectronic devices. ias.ac.in

Furthermore, some of these derivatives exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in an aggregated or solid state. ias.ac.in This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and other solid-state photonic devices, as it overcomes the common problem of aggregation-caused quenching seen in many planar dyes. ias.ac.in The photosensitive nature of the broader pyridoindole family is also evidenced by the formation of a related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, as a photoproduct of tryptophan upon exposure to sunlight. nih.gov

Application as Fluorescent Whiteners

Fluorescent whitening agents (FWAs), or optical brighteners, are chemical compounds that absorb light in the ultraviolet and violet regions of the electromagnetic spectrum and re-emit it in the blue region through fluorescence. This process masks the inherent yellow cast of materials, making them appear whiter and brighter. While stilbenes, coumarins, and pyrazolines are common classes of commercial FWAs, the inherent fluorescence of the 9H-pyrido[2,3-b]indole core suggests its potential in this application. wikipedia.orggoogle.com

Recent research has focused on the synthesis and photophysical properties of new 9H-pyrido[2,3-b]indole-based fluorophores. nih.govresearchgate.net These studies reveal that derivatives of this scaffold can exhibit significant fluorescence quantum yields. For instance, a 2025 study detailed the design of several new 9H-pyrido[2,3-b]indole derivatives with strong fluorescent properties. nih.govresearchgate.net The introduction of specific substituents can modulate the emission wavelength, a critical factor for achieving the desired whitening effect.

The mechanism of action for a potential 9H-pyrido[2,3-b]indol-1-ium-based FWA would involve its incorporation into a substrate, such as textiles or paper. The pyridinium (B92312) cation would absorb UV light and, through fluorescence, emit blue light, counteracting any yellowing of the material. The efficiency of such an FWA would depend on its photostability, quantum yield, and compatibility with the substrate.

Table 1: Photophysical Properties of Selected 9H-pyrido[2,3-b]indole Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum YieldReference
Derivative 4dNot specified~450-550 (solvent dependent)Increases with solvent polarity nih.govresearchgate.net
Derivative 7bNot specified~500-600 (solvent dependent)Increases with solvent polarity nih.govresearchgate.net
Derivative 8aNot specifiedNot specifiedNot specified nih.gov
Derivative 8bNot specifiedNot specifiedNot specified nih.gov

Note: Specific excitation and emission maxima and quantum yields can be highly dependent on the solvent and the specific substituents on the 9H-pyrido[2,3-b]indole core.

Incorporation in Organic Light-Guide Sensitizers

Organic light-guides are materials that can efficiently transport light from one point to another. Sensitizers are often incorporated into these guides to improve their light-harvesting efficiency. A sensitizer (B1316253) absorbs light at wavelengths where the guide material itself is not efficient and then transfers the absorbed energy to the guide, which then propagates the light.

The strong absorption and emission properties of 9H-pyrido[2,3-b]indole derivatives make them promising candidates for use as sensitizers in organic light-guides. The core structure possesses a high molar extinction coefficient in the UV-Vis region, enabling efficient light absorption. The subsequent fluorescence allows for the re-emission of this energy at a longer wavelength, which can then be captured and guided by the surrounding material.

The suitability of a this compound salt as a sensitizer would depend on several factors:

Spectral Overlap: The absorption spectrum of the sensitizer should ideally cover a broad range of the solar spectrum.

Efficient Energy Transfer: The emission spectrum of the sensitizer must overlap with the absorption spectrum of the light-guiding material to ensure efficient energy transfer.

Photostability: The sensitizer must be resistant to degradation under prolonged light exposure.

Research into the photophysical properties of novel 9H-pyrido[2,3-b]indole-based fluorophores has shown that their absorption and emission characteristics can be tuned by chemical modification, offering a pathway to designing tailored sensitizers for specific light-guiding applications. nih.govresearchgate.net

Receptor Research and Ligand Design

The 9H-pyrido[2,3-b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an ideal framework for designing ligands that can bind with high affinity and selectivity to a variety of biological receptors.

Derivatives of the closely related 9H-pyrido[3,4-b]indole (β-carboline) have been extensively studied as ligands for various receptors, including benzodiazepine, serotonin (B10506), and dopamine (B1211576) receptors. These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. For example, specific substitutions on the carboline ring system have been shown to modulate the binding affinity and functional activity at these receptors.

More directly, research on 2-amino-9H-pyrido[2,3-b]indole has highlighted its mutagenic and carcinogenic properties, which arise from its metabolic activation and subsequent interaction with DNA. lgcstandards.comsigmaaldrich.com This underscores the potent biological activity of this scaffold and its ability to interact with biological macromolecules.

Recent studies have continued to explore the potential of the 9H-pyrido[2,3-b]indole core in ligand design. A May 2025 publication described the synthesis of new 9H-pyrido[2,3-b]indole-based fluorescent probes. nih.gov One of these probes demonstrated the ability to bind to calf thymus DNA through a groove binding mechanism, highlighting its potential for the development of DNA-targeting agents. nih.gov The fluorescent nature of these compounds also makes them valuable tools for studying ligand-receptor interactions and for cellular imaging applications. nih.gov

The quaternization of the pyridine (B92270) nitrogen to form the this compound cation introduces a permanent positive charge, which can significantly influence its biological activity and receptor binding profile. This charge can lead to enhanced electrostatic interactions with anionic sites on target receptors, potentially increasing binding affinity.

Table 2: Examples of Biologically Active Pyridoindole Derivatives

CompoundBiological Target/ActivityReference
2-Amino-9H-pyrido[2,3-b]indoleMutagenic, Carcinogenic, DNA-interacting lgcstandards.comsigmaaldrich.com
9H-pyrido[2,3-b]indole-based fluorescent probe (4b)DNA groove binder nih.gov
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indoleMitotic kinesin inhibitor, neurodegenerative disease research chemicalbook.com

Future Directions and Emerging Research Avenues

Rational Design of Novel Analogues via Advanced Synthetic Methodologies

The rational design of new 9H-pyrido[2,3-b]indol-1-ium analogues is driven by the need to fine-tune their biological activity, selectivity, and physicochemical properties. Modern synthetic chemistry offers a powerful toolkit to create diverse derivatives that were previously inaccessible. numberanalytics.com Researchers are moving beyond traditional methods to employ more efficient and versatile strategies that allow for precise control over the molecular architecture.

Key advanced methodologies include:

Palladium-Catalyzed Cross-Coupling Reactions : Techniques like the Suzuki cross-coupling are instrumental in introducing a wide variety of aryl and heteroaryl substituents at specific positions on the carboline core, enabling the exploration of structure-activity relationships (SAR). acs.org

C-H Functionalization : This modern approach allows for the direct modification of carbon-hydrogen bonds, providing a more atom-economical and efficient route to complex molecules compared to traditional methods that require pre-functionalized starting materials. researchgate.net

One-Pot and Domino Reactions : The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, significantly improves efficiency and reduces waste. researchgate.net For instance, an I2-catalysed domino strategy has been used to create complex β-carboline hybrids, a technique adaptable to the α-carboline scaffold. researchgate.net

"1,2,4-Triazine" Methodology : This specific strategy has been successfully used to design and synthesize novel 9H-pyrido[2,3-b]indole-based fluorophores, demonstrating its utility in creating functionally diverse analogues. researchgate.netresearchgate.netnih.gov

Morita–Baylis–Hillman (MBH) Reaction : This reaction has been effectively used for the C-3 functionalization of related β-carboline precursors, showcasing a method to install diverse functional groups onto the pyrido-indole framework. nih.gov

These methods enable the systematic modification of the 9H-pyrido[2,3-b]indole core to generate libraries of novel "-1-ium" salts with varied substituents, which can then be screened for desired biological or photophysical properties.

Table 1: Advanced Synthetic Methodologies for 9H-pyrido[2,3-b]indole Analogues

Methodology Description Potential Application for this compound Reference(s)
Palladium-Catalyzed Cross-Coupling Forms carbon-carbon bonds to attach aryl or heteroaryl groups to a common precursor. Introduction of diverse substituents at various positions to modulate biological activity and target affinity. acs.org
Direct C-H Functionalization Directly converts C-H bonds into C-C or C-heteroatom bonds, avoiding pre-functionalization steps. Efficient and "green" synthesis of complex analogues with high precision. researchgate.net
"1,2,4-Triazine" Methodology A specific synthetic pathway used to construct the 9H-pyrido[2,3-b]indole core. Design of novel fluorescent probes and functionally diverse α-carboline derivatives. researchgate.netresearchgate.netnih.gov
Domino (Cascade) Reactions Multi-step reactions where subsequent transformations occur in one pot without isolating intermediates. Rapid assembly of complex molecular libraries from simple starting materials. researchgate.netresearchgate.net
Morita–Baylis–Hillman Reaction Forms a C-C bond between an α,β-unsaturated carbonyl compound and an aldehyde. Functionalization at the C-3 position to generate unique molecular hybrids. nih.gov

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in the design and development of novel compounds, allowing researchers to predict molecular properties and prioritize synthetic targets, thereby saving time and resources. numberanalytics.com For this compound derivatives, these approaches are crucial for understanding their behavior at the molecular level.

Emerging computational strategies include:

Quantum Mechanical Calculations : These methods are used to predict the electronic structure and photophysical properties of new analogues. nih.gov For example, theoretical calculations have helped explain the fluorescent properties of newly synthesized 9H-pyrido[2,3-b]indoles, which is critical for their application as probes. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing parameters such as hydrophobicity and steric and electronic properties, QSAR models can predict the activity of unsynthesized analogues, guiding the design of more potent compounds. ias.ac.in

Molecular Docking and Dynamics Simulations : These techniques simulate the interaction between a ligand (the this compound analogue) and its biological target (e.g., an enzyme or receptor). Docking predicts the preferred binding mode, while molecular dynamics simulations reveal the stability and conformational changes of the ligand-receptor complex over time. nih.gov Such studies have been used to investigate the binding of related β-carbolines to targets like the SARS-CoV-2 nsp3 macrodomain. nih.gov

The integration of these computational models allows for a more rational, hypothesis-driven approach to drug discovery, moving from broad screening to targeted design.

Table 2: Computational Approaches in the Study of 9H-pyrido[2,3-b]indole Derivatives

Computational Method Application Key Insights Reference(s)
Quantum Mechanical Calculations Prediction of electronic and photophysical properties (e.g., absorption and emission spectra). Understanding fluorescence mechanisms and designing novel molecular probes. researchgate.netnih.govnih.gov
QSAR Modeling the relationship between chemical structure and biological activity. Identifying key structural features that contribute to potency and guiding the design of new analogues. nih.govias.ac.in
Molecular Docking Predicting the binding orientation of a molecule to its target protein. Elucidating potential mechanisms of action and identifying key binding interactions. nih.gov
Molecular Dynamics (MD) Simulations Simulating the movement and interaction of atoms and molecules over time. Assessing the stability of the ligand-target complex and understanding dynamic structural changes upon binding. nih.gov

Elucidation of Novel Biological Targets and Mechanistic Pathways

While the parent α-carboline and its isomeric β-carboline cousins are known to interact with a range of biological targets, a key future direction is the identification of novel and specific targets for this compound derivatives. nih.govresearchgate.net The permanent cationic charge of the "-1-ium" moiety may confer unique target preferences compared to its neutral counterpart.

Potential and established biological targets for the carboline scaffold include:

DNA : Aromatic β-carbolines are known to interact with DNA, primarily through intercalation (inserting between base pairs) or groove binding. researchgate.netresearchgate.net Studies on 9H-pyrido[2,3-b]indole probes have confirmed a groove binding mode with calf thymus DNA (ctDNA). nih.gov

Enzymes : This class of compounds has been shown to inhibit various enzymes critical for cell function and proliferation. nih.govresearchgate.net These include topoisomerases (involved in DNA replication), cyclin-dependent kinases (CDKs) that regulate the cell cycle, and monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. nih.govresearchgate.netnih.gov

Receptors : Certain β-carboline derivatives have shown affinity for serotonin (B10506) (5-HT) receptors, suggesting a potential role in modulating neurotransmission. acs.org

Future research will likely employ chemoproteomics and other advanced screening platforms to systematically identify the protein interaction partners of novel this compound analogues. Elucidating these interactions is fundamental to understanding their mechanisms of action and unlocking their full therapeutic potential in areas such as oncology and neuropharmacology. nih.govnih.gov

Table 3: Potential Biological Targets for this compound Analogues

Target Class Specific Example(s) Proposed Mechanism of Interaction Potential Therapeutic Area Reference(s)
Nucleic Acids DNA Groove binding, Intercalation Anticancer nih.govresearchgate.netresearchgate.net
Enzymes Topoisomerases, Cyclin-Dependent Kinases (CDKs), Monoamine Oxidase (MAO) Active site inhibition, disruption of function Anticancer, Neurological Disorders nih.govresearchgate.netnih.gov
Receptors Serotonin (5-HT) Receptors Binding to receptor sites, modulating signaling pathways Neurological and Psychiatric Disorders acs.org

Strategies for Enhanced Pharmacological Profile (e.g., Targeted Delivery Systems)

A major challenge in drug development is optimizing a compound's pharmacological profile—improving its efficacy and bioavailability while minimizing off-target effects and toxicity. For this compound derivatives, several innovative strategies are being explored.

Key strategies for enhancement include:

Structural Modification : The synthesis of hybrid molecules is a promising approach. For example, combining the carboline scaffold with other bioactive molecules, such as cinnamic acid, has been explored to create multifunctional agents with improved properties and lower toxicity. researchgate.net

Targeted Delivery : A sophisticated strategy involves attaching the carboline derivative to a targeting moiety that is preferentially taken up by specific cells, such as cancer cells. For the related β-carboline harmine (B1663883), researchers have synthesized derivatives conjugated with 2-amino-2-deoxy-D-glucose (2DG) or methionine to target tumors that overexpress glucose or amino acid transporters, respectively. researchgate.net This approach could be directly applied to this compound to enhance its therapeutic index.

Formulation Strategies : Beyond modifying the molecule itself, advanced drug delivery systems such as nanoparticles, liposomes, or micelles can be used to improve the solubility, stability, and pharmacokinetic properties of the active compound. These carriers can also be engineered for targeted release at the site of action.

These strategies aim to transform promising lead compounds into viable therapeutic candidates by ensuring they reach their intended target in the body at an effective concentration without causing undue harm.

Table 4: Strategies for Enhancing the Pharmacological Profile

Strategy Description Example/Application Desired Outcome Reference(s)
Hybrid Molecule Design Covalently linking the carboline scaffold to another pharmacophore. Carboline-cinnamic acid hybrids. Multifunctional activity, improved physicochemical properties, reduced toxicity. researchgate.net
Targeted Drug Conjugation Attaching the active compound to a targeting ligand (e.g., sugar, amino acid). Conjugation of harmine with 2DG or methionine to target cancer cells. Increased drug concentration at the target site, reduced systemic toxicity. researchgate.net
Advanced Formulation Encapsulating the drug in a carrier system like nanoparticles or liposomes. (Conceptual) Encapsulation of a this compound salt. Improved solubility, enhanced bioavailability, controlled release. N/A

Q & A

Q. What are the established synthetic methodologies for 9H-pyrido[2,3-b]indol-1-ium derivatives?

Pd-catalyzed amidation and cyclization are widely used for synthesizing derivatives. For example, coupling N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide with aryl halides under basic conditions (e.g., t-BuOK in THF at 70°C for 6 hours) yields derivatives like 9-ethyl-2-phenyl-9H-pyrido[2,3-b]indol-4-ol with 88% efficiency . Alternative bases (e.g., NaOH, Cs₂CO₃) and solvents (dioxane, toluene) are also explored, though with lower yields .

Q. How is structural confirmation of synthesized derivatives performed?

Comprehensive spectroscopic characterization is critical:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm, alkyl chains at δ 0.75–4.6 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., OH stretches at 3282–3412 cm⁻¹, NH₂ at ~3311 cm⁻¹) .
  • HRMS : Validates molecular weights (e.g., 324.1–332.2 for substituted derivatives) .

Q. What analytical techniques detect this compound in complex matrices like food products?

A validated HPLC-UV/fluorescence method isolates derivatives from烧烤制品 using PRS and C18 SPE columns. Gradient elution with acetonitrile and 0.05 M acetate buffer (pH 3.4) achieves detection limits of 0.1–1000 μg/L and recoveries of 74–94% .

Advanced Research Questions

Q. How can synthetic conditions be optimized for higher yields and selectivity?

Systematic screening of bases, solvents, and temperatures reveals:

  • Optimal Base : t-BuOK outperforms NaOH or Cs₂CO₃ due to stronger basicity and compatibility with THF .
  • Solvent Effects : THF at 70°C enhances cyclization kinetics vs. high-boiling solvents like DMF .
  • Reaction Time : Shorter durations (6 hours) minimize side reactions, improving yields to 88% .

Q. What structure-activity relationships (SAR) govern the physicochemical properties of derivatives?

Substituents significantly alter properties:

  • Melting Points : Fluorobenzyl groups (e.g., 3,5-difluoro) reduce melting points (110–139°C) compared to benzodioxolyl (101°C) .
  • Solubility : Hydrophobic alkyl chains (e.g., hexyl) enhance solubility in organic solvents like DMSO (20 mg/mL) .
  • Bioactivity : Methyl or phenyl groups at the 2-position increase mutagenic potential in Ames tests .

Q. What experimental strategies assess the mutagenic and carcinogenic risks of this compound?

  • Ames Test : Salmonella typhimurium TA98 exposed to 150 μg/plate shows dose-dependent mutagenicity, indicating potential carcinogenicity .
  • Metabolic Activation : Liver microsomes simulate in vivo conversion to DNA-reactive intermediates, as seen in tobacco smoke studies .

Q. How do electronic and steric effects influence reactivity in Pd-catalyzed syntheses?

Electron-withdrawing substituents (e.g., nitro groups) on aryl halides accelerate oxidative addition to Pd(0), while bulky groups (e.g., tert-butyl) hinder cyclization. For instance, 3-nitro derivatives form rapidly but require careful temperature control to avoid decomposition .

Methodological Guidance Tables

Q. Table 1. Reaction Optimization for this compound Synthesis

BaseSolventTemp (°C)Time (h)Yield (%)
t-BuOKTHF70688
NaOHTHF702412
Cs₂CO₃THF702440
t-BuOKDioxane1102442

Q. Table 2. Physicochemical Properties of Selected Derivatives

Compound (Substituent)Melting Point (°C)IR (OH Stretch, cm⁻¹)Solubility in DMSO (mg/mL)
3,4-Difluorobenzyl139–140331120
3,5-Difluorobenzyl110–111331720
Benzo[d][1,3]dioxolyl101–102328220

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